1-Bromo-4-(1-bromoethyl)benzene

Description

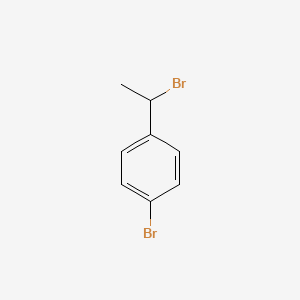

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIOJAHQDFJQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431631 | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24308-78-9 | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Bromo-4-(1-bromoethyl)benzene" molecular structure and weight

An In-Depth Technical Guide to 1-Bromo-4-(1-bromoethyl)benzene: Structure, Properties, and Synthetic Utility

Abstract

This compound is a dibrominated aromatic compound with significant value as a versatile building block in organic synthesis.[1] Its molecular structure is distinguished by two bromine atoms with disparate chemical reactivity: a highly reactive benzylic bromine on the ethyl side chain and a stable aromatic bromine attached to the benzene ring. This dual functionality allows for selective, stepwise chemical transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic pathways, and core principles of its reactivity.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 24308-78-9.[1][2][3][4] The compound's key properties are summarized in the table below, providing essential data for researchers and chemists for its application in experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 24308-78-9 | Benchchem, Sigma-Aldrich[1][2] |

| Molecular Formula | C₈H₈Br₂ | Benchchem, PubChem[1][4] |

| Molecular Weight | 263.96 g/mol | Benchchem, Sigma-Aldrich, PubChem[1][3][4] |

| Appearance | Liquid | Sigma-Aldrich[2] |

| InChI Key | QQIOJAHQDFJQSJ-UHFFFAOYSA-N | Benchchem, Sigma-Aldrich[1][2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Sigma-Aldrich[2] |

Molecular Structure and Reactivity Analysis

The synthetic utility of this compound stems directly from its unique molecular architecture. The structure consists of a benzene ring substituted at the para positions (1 and 4) with a bromine atom and a 1-bromoethyl group.

References

A Guide to the Regioselective Synthesis of 1-Bromo-4-(1-bromoethyl)benzene from 4-Ethylbenzene

This technical guide provides a comprehensive overview of the synthetic pathway to produce 1-Bromo-4-(1-bromoethyl)benzene, a valuable bifunctional building block in modern organic synthesis. Starting from the readily available 4-ethylbenzene, this document details a robust, two-step process involving sequential aromatic and benzylic bromination. The distinct reactivity of the two bromine atoms in the final product—one on the aromatic ring, amenable to cross-coupling reactions, and the other at the benzylic position, susceptible to nucleophilic substitution—makes it a highly versatile intermediate for drug development and material science professionals.[1]

This guide is structured to provide not only procedural steps but also the underlying mechanistic principles and field-proven insights that govern the reaction's selectivity and success.

Strategic Analysis: A Tale of Two Brominations

The synthesis of this compound from ethylbenzene necessitates the introduction of two bromine atoms at specific positions: one on the aromatic ring (C4) and one on the ethyl side-chain (benzylic position). The order of these bromination events is critical to achieving the desired product with high purity and yield.

-

Step 1: Electrophilic Aromatic Bromination. The initial transformation targets the aromatic ring. The ethyl group is an ortho, para-directing activator.[2] Through electrophilic aromatic substitution, we can selectively install a bromine atom at the C4 (para) position, taking advantage of steric hindrance to minimize the formation of the ortho isomer. This yields the key intermediate, 1-bromo-4-ethylbenzene.

-

Step 2: Free-Radical Benzylic Bromination. The second step focuses on the side chain. The benzylic C-H bonds of the ethyl group are significantly weaker than other sp³ hybridized C-H bonds in the molecule.[3] This is due to the resonance stabilization of the resulting benzylic radical.[4][5] Using a selective reagent like N-Bromosuccinimide (NBS) under radical initiation conditions allows for the specific replacement of a benzylic hydrogen with bromine, a process known as the Wohl-Ziegler reaction.[6]

Attempting the reverse order (benzylic bromination followed by aromatic bromination) is less efficient. The (1-bromoethyl) group is deactivating and would complicate the subsequent electrophilic aromatic substitution, leading to lower yields and potential side reactions.

Caption: Overall synthetic pathway from 4-ethylbenzene.

Part 1: Synthesis of 1-Bromo-4-ethylbenzene via Electrophilic Aromatic Substitution

This initial step is a classic electrophilic aromatic substitution reaction. The key is to generate a potent electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring of 4-ethylbenzene. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential for polarizing the Br-Br bond.

Mechanism of Action

The reaction proceeds through the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[1] The ethyl group's electron-donating nature stabilizes the intermediate when the attack occurs at the ortho or para positions. Due to the steric bulk of the ethyl group, the para product, 1-bromo-4-ethylbenzene, is formed preferentially over the ortho isomer.[2]

Caption: Mechanism of electrophilic bromination of 4-ethylbenzene.

Experimental Protocol: Bromination of 4-Ethylbenzene

Disclaimer: This protocol must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Ethylbenzene | 106.17 | 21.2 g (24.5 mL) | 0.20 | Starting material |

| Bromine (Br₂) | 159.81 | 32.0 g (10.2 mL) | 0.20 | Corrosive, toxic. Handle with extreme care. |

| Iron(III) bromide (FeBr₃) | 295.56 | 1.0 g | 0.0034 | Catalyst. Must be anhydrous. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent. |

| 10% Sodium bisulfite (aq) | - | ~50 mL | - | For quenching excess bromine. |

| Saturated Sodium bicarbonate (aq) | - | 2 x 50 mL | - | For neutralization. |

| Brine | - | 50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | - | ~10 g | - | For drying. |

Procedure:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing sodium hydroxide solution to neutralize HBr gas).

-

In the flask, dissolve 4-ethylbenzene (21.2 g) and anhydrous FeBr₃ (1.0 g) in 50 mL of anhydrous dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Dissolve bromine (32.0 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred reaction mixture over 60-90 minutes, maintaining the internal temperature below 10 °C. The evolution of HBr gas should be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the red color of bromine has faded.

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Quench any unreacted bromine by slowly adding 10% sodium bisulfite solution until the reddish-brown color disappears.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure to isolate the major para isomer, 1-bromo-4-ethylbenzene.[7]

Part 2: Synthesis of this compound via Benzylic Bromination

With the aromatic ring brominated, the next step is to selectively functionalize the ethyl side chain. This is achieved through a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source.[8] NBS is preferred over elemental bromine (Br₂) for this transformation because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors radical substitution over potential electrophilic addition to the ring.[9]

Mechanism of Action: The Wohl-Ziegler Reaction

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.[8][10]

-

Initiation: The initiator forms radicals, which react with trace HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-4-ethylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[4][5]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product and a new bromine radical, which continues the chain.[4]

-

-

Termination: The reaction ceases when two radicals combine.

Caption: Mechanism of free-radical benzylic bromination.

Experimental Protocol: Wohl-Ziegler Bromination

Critical Safety Notice: N-Bromosuccinimide (NBS) is harmful if swallowed, causes severe skin burns and eye damage, and can decompose over time to release bromine.[6][11] Carbon tetrachloride (CCl₄) is a toxic and ozone-depleting substance; alternative solvents like cyclohexane or acetonitrile should be considered. This protocol must be conducted in a fume hood.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-4-ethylbenzene | 185.06 | 18.5 g | 0.10 | From Part 1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.10 | Corrosive. Use freshly recrystallized NBS for best results.[6] |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 | Radical initiator. Handle with care. |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | Anhydrous solvent. Toxic. |

| Hexanes | - | ~100 mL | - | For filtration/purification. |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-4-ethylbenzene (18.5 g), N-Bromosuccinimide (17.8 g), AIBN (0.16 g), and anhydrous carbon tetrachloride (150 mL).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. A bright light source (e.g., a 150W flood lamp) can be positioned near the flask to aid initiation.

-

The reaction is typically complete when all the dense NBS has been converted to the less dense succinimide, which floats on the surface. This usually takes 1-3 hours. Monitor the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Workup: Filter the cold mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold hexanes.

-

Combine the filtrates and wash with water (2 x 50 mL) to remove any remaining succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Summary and Characterization

The successful synthesis relies on a systematic execution of reaction, workup, and purification steps.

Caption: High-level experimental workflow for the two-step synthesis.

Expected Analytical Data for this compound

Structural confirmation of the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[12]

| Data Type | Expected Observations |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol [1] |

| ¹H NMR (CDCl₃) | δ 7.4-7.2 (m, 4H): Aromatic protons, likely appearing as two distinct doublets (AA'BB' system) characteristic of para-substitution. δ 5.15 (q, 1H): Methine proton (-CHBr-), quartet due to coupling with the methyl protons. δ 2.05 (d, 3H): Methyl protons (-CH₃), doublet due to coupling with the methine proton. |

| ¹³C NMR (CDCl₃) | δ 140-120: Aromatic carbons (4 signals expected due to symmetry). δ ~45-50: Benzylic carbon (-CHBr-). δ ~25: Methyl carbon (-CH₃). |

| Mass Spec (EI) | M⁺, M⁺+2, M⁺+4 peaks: Characteristic isotopic pattern for a dibrominated compound with an approximate 1:2:1 ratio. |

Note: Predicted NMR shifts are based on analogous structures and may vary slightly based on solvent and spectrometer frequency.[13][14]

References

- 1. This compound|CAS 24308-78-9|RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 4-Bromoethylbenzene | 1585-07-5 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lobachemie.com [lobachemie.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. (1-Bromoethyl)benzene(585-71-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Reactivity of Benzylic versus Aromatic Bromine in 1-Bromo-4-(1-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(1-bromoethyl)benzene is a bifunctional organic molecule that presents two distinct bromine substituents with divergent chemical reactivities.[1] This guide provides a comprehensive analysis of the factors governing the selective functionalization of either the benzylic or the aromatic bromine atom. An understanding of these principles is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science, where this compound serves as a versatile building block.[1] We will delve into the mechanistic underpinnings of nucleophilic substitution at the benzylic position and explore the conditions required for transformations at the less reactive aromatic C-Br bond, including metal-catalyzed cross-coupling reactions.

Introduction: A Tale of Two Bromines

The structure of this compound, as depicted below, reveals the core of its synthetic utility: a bromine atom attached to an sp³-hybridized benzylic carbon and another to an sp²-hybridized carbon of the aromatic ring. This seemingly subtle difference in hybridization and position profoundly impacts the reactivity of each C-Br bond.

The benzylic bromine, situated on the ethyl side chain, is highly susceptible to nucleophilic substitution reactions. Conversely, the aromatic bromine is significantly less reactive towards traditional nucleophilic attack due to the high stability of the benzene ring and the partial double bond character of the C-Br bond arising from resonance.[2][3] This disparity in reactivity allows for the selective and sequential modification of the molecule, making it a valuable precursor in the synthesis of complex organic architectures.[1]

The Highly Reactive Benzylic Bromine: A Gateway for Nucleophilic Substitution

The bromine atom at the benzylic position exhibits enhanced reactivity in nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 mechanisms.[4] The choice between these pathways is dictated by the specific reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzylic carbon.[5][6][7]

The Sₙ1 Pathway: Stabilization is Key

The Sₙ1 mechanism involves a two-step process initiated by the departure of the leaving group (Br⁻) to form a carbocation intermediate. The benzylic carbocation formed from this compound is significantly stabilized by resonance, with the positive charge delocalized over the adjacent benzene ring.[8] This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway favorable, particularly with weak nucleophiles and in polar, protic solvents that can solvate the ionic intermediates.

The Sₙ2 Pathway: A Concerted Dance

In the Sₙ2 mechanism, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, simultaneously displacing the bromide ion.[9] This pathway is favored by strong, unhindered nucleophiles and polar, aprotic solvents that do not solvate the nucleophile as strongly, thereby enhancing its reactivity.[5][7] For the secondary benzylic bromide in this compound, both Sₙ1 and Sₙ2 pathways are viable and can compete.

Factors Influencing the Sₙ1 vs. Sₙ2 Dichotomy

The following table summarizes the key factors that influence the operative mechanism for nucleophilic substitution at the benzylic position:

| Factor | Favors Sₙ1 | Favors Sₙ2 | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | Strong nucleophiles are more likely to attack the electrophilic carbon before the leaving group departs.[5][7] |

| Solvent | Polar, protic (e.g., water, alcohols) | Polar, aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, favoring Sₙ1.[5][7] Aprotic solvents do not solvate the nucleophile as effectively, increasing its nucleophilicity for an Sₙ2 attack.[5] |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the benzylic carbon disfavors the backside attack required for Sₙ2.[7] The stability of the resulting carbocation favors Sₙ1 for more substituted carbons. |

The Inert Aromatic Bromine: Unlocking Reactivity with Catalysis

The bromine atom directly attached to the benzene ring is substantially less reactive towards nucleophilic substitution.[2][3] The sp²-hybridized carbon of the aromatic ring is more electronegative than an sp³-hybridized carbon, leading to a stronger C-Br bond.[2] Furthermore, the delocalized π-electron system of the benzene ring is a region of high electron density, which repels approaching nucleophiles.[2] Nucleophilic aromatic substitution (SₙAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here.[10][11][12][13]

However, the aromatic bromine serves as an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in activating the C-Br bond of aryl bromides.[14][15][16] Two of the most widely employed reactions are the Suzuki-Miyaura coupling and the Sonogashira coupling.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[14][17] It is a robust and versatile method for forming biaryl structures.

-

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base.[18][19][20][21] It is a powerful tool for the synthesis of aryl alkynes.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Experimental Protocols for Selective Functionalization

The differential reactivity of the benzylic and aromatic bromines can be exploited to achieve selective functionalization.

Protocol for Selective Nucleophilic Substitution at the Benzylic Position

This protocol describes a typical Sₙ2 reaction to displace the benzylic bromine with a nucleophile, leaving the aromatic bromine intact.

Reaction: this compound + Sodium Azide → 1-(1-Azidoethyl)-4-bromobenzene

Methodology:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-azidoethyl)-4-bromobenzene.

Rationale: The use of a strong nucleophile (azide) and a polar aprotic solvent (DMF) strongly favors the Sₙ2 pathway at the more reactive benzylic position. The aromatic bromine remains unreacted under these mild conditions.

Protocol for Selective Sonogashira Coupling at the Aromatic Position

This protocol details the selective coupling of a terminal alkyne to the aromatic bromine, assuming the benzylic position has been previously functionalized or is desired to remain as a bromide.

Reaction: this compound + Phenylacetylene → 1-(1-Bromoethyl)-4-(phenylethynyl)benzene

Methodology:

-

To a degassed mixture of this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add phenylacetylene (1.2 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(1-bromoethyl)-4-(phenylethynyl)benzene.

Rationale: The palladium/copper catalytic system is specifically designed to activate the C(sp²)-Br bond of the aryl bromide for coupling with the terminal alkyne.[19][20] The benzylic C(sp³)-Br bond is not reactive under these conditions.

Visualization of Reaction Pathways

Diagram 1: Nucleophilic Substitution at the Benzylic Position

Caption: Competing Sₙ1 and Sₙ2 mechanisms at the benzylic carbon.

Diagram 2: Palladium-Catalyzed Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

The distinct reactivity of the benzylic and aromatic bromine atoms in this compound provides a powerful platform for the strategic construction of complex organic molecules. The benzylic position is readily functionalized through nucleophilic substitution, with the choice between Sₙ1 and Sₙ2 mechanisms being tunable by the reaction conditions. In contrast, the less reactive aromatic bromine requires the intervention of metal catalysis to participate in bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings. A thorough understanding of these divergent reactivities is essential for researchers and scientists in the field of drug development and materials science to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound|CAS 24308-78-9|RUO [benchchem.com]

- 2. ck12.org [ck12.org]

- 3. quora.com [quora.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Khan Academy [khanacademy.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Bromo-4-(1-bromoethyl)benzene

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 1-bromo-4-(1-bromoethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and maintain compound integrity.

Compound Profile and Physicochemical Properties

This compound (CAS No: 24308-78-9) is a dibrominated aromatic compound utilized in organic synthesis as a versatile building block.[1] Its unique structure features two bromine atoms with distinct reactivities: a highly reactive benzylic bromine on the ethyl side chain, ideal for nucleophilic substitution, and a more stable aromatic bromine, suitable for metal-catalyzed cross-coupling reactions.[1] This dual functionality makes it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

Understanding its physical and chemical properties is the foundation for its safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 24308-78-9 | [1][2] |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| Physical Form | Liquid | |

| InChI Key | QQIOJAHQDFJQSJ-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties. Some suppliers also classify it as harmful if swallowed.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[2] | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Danger |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) | Warning[2] |

Causality Behind Hazards:

-

Corrosivity (H314/H315/H319): The reactivity of the benzylic bromine can lead to alkylation of biological macromolecules, causing irritation, burns, and severe eye damage upon contact.

-

Respiratory Irritation (H335): The compound's volatility allows for inhalation of vapors, which can irritate the mucous membranes of the respiratory tract.

-

Lachrymator: This compound is also classified as a lachrymator, meaning it can cause tearing and irritation to the eyes upon exposure to its vapors.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

3.1. Engineering Controls The primary engineering control is to minimize inhalation exposure. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4] The fume hood provides adequate ventilation to exhaust harmful vapors away from the operator. Emergency eyewash stations and safety showers must be immediately accessible in the vicinity of any potential exposure.[3]

3.2. Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures. After handling, wash and dry hands thoroughly.[3]

-

Skin and Body Protection: A flame-retardant lab coat must be worn to prevent skin contact.[6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and impervious clothing are recommended.[7] Ensure closed-toe shoes are worn at all times in the laboratory.[6]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

Experimental Workflow: Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.

-

Work Area Setup: Conduct all work in a chemical fume hood. Clear the workspace of any unnecessary equipment or chemicals.

-

Donning PPE: Put on a lab coat, followed by safety goggles and/or a face shield, and finally, chemical-resistant gloves.

-

Chemical Transfer: When transferring the liquid, use a pipette or a syringe. Avoid pouring directly from the bottle to minimize the risk of splashing and vapor release.

-

During Use: Keep the container tightly closed when not in use.[3] If heating the substance, be aware that thermal decomposition can release toxic gases like hydrogen bromide.[8]

-

Post-Handling: After completing the task, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.[3]

Caption: A logical workflow for the safe handling of this compound.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and preventing the formation of hazardous degradation products.

5.1. Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1]

-

Atmosphere: This compound is moisture-sensitive.[3][8] To prevent degradation and maintain isotopic purity in labeled analogues, it should be stored under an inert atmosphere, such as nitrogen or argon.[3][4]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[3][9]

-

Light Sensitivity: Protect from direct sunlight and other sources of light.[3][5]

5.2. Incompatible Materials To prevent violent reactions or degradation, segregate this compound from the following materials:

Emergency Response Protocols

Rapid and correct response to emergencies can significantly mitigate harm to personnel and the environment.

6.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3][9] If skin irritation or a burning sensation occurs, seek medical attention.[3]

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[3][9] If breathing is difficult or the person feels unwell, call a poison center or physician.[3][9]

-

Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and have the victim drink plenty of water.[11] Seek immediate medical attention.

6.2. Spill Containment and Cleanup In the event of a spill, follow these steps methodically.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to exhaust vapors.[6]

-

Assess and Equip: Only trained personnel equipped with appropriate PPE (including respiratory protection if necessary) should manage the cleanup.[3]

-

Contain: For small spills, absorb the liquid with an inert, non-combustible material such as dry chemical absorbent, vermiculite, or sand.[3][6]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Seal the waste container and manage it as hazardous waste according to institutional and local regulations.[6]

Caption: A systematic workflow for responding to a chemical spill.

6.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][9]

-

Specific Hazards: The compound is a combustible liquid.[3] Containers may explode when heated.[12] Upon thermal decomposition, it can produce hazardous products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][12]

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

-

Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]

-

Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[6] Mixing these waste types can interfere with disposal processes and increase costs.[6]

-

Containerization: Collect all waste containing this chemical (including contaminated absorbents and disposable PPE) in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[6]

-

Regulatory Compliance: All disposal must be conducted through a licensed hazardous waste disposal company and in strict accordance with all local, regional, and national regulations.[3] Do not empty into drains or release into the environment.[8]

References

- 1. This compound|CAS 24308-78-9|RUO [benchchem.com]

- 2. This compound | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.es [fishersci.es]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

"1-Bromo-4-(1-bromoethyl)benzene" IUPAC name and synonyms

An In-depth Technical Guide to 1-Bromo-4-(1-bromoethyl)benzene

Authored by a Senior Application Scientist

Introduction: A Differentiated Dibromo-Aromatic Building Block

This compound is a dibrominated aromatic compound valued in organic synthesis for its utility as a versatile building block.[1] Its molecular structure is distinguished by the presence of two bromine atoms in chemically distinct environments: one directly attached to the aromatic ring and the other at the benzylic position of the ethyl side chain. This differential reactivity is the cornerstone of its synthetic value, allowing for selective, stepwise functionalization to construct complex molecular architectures.[1] This guide provides an in-depth examination of its nomenclature, properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Nomenclature

The unambiguous identification of chemical entities is paramount for scientific reproducibility and safety. The standard nomenclature and registry information for this compound are as follows:

-

Synonyms : A variety of synonyms are used in literature and commercial listings, which can be a source of confusion. Key alternatives include:

It is crucial to cross-reference the CAS number to ensure the correct reagent is being sourced and utilized, regardless of the synonym used.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem[2], Benchchem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[2], Benchchem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| InChI Key | QQIOJAHQDFJQSJ-UHFFFAOYSA-N | Benchchem[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |

Synthesis Strategy: A Tale of Two Brominations

The principal and most logical synthesis of this compound is achieved via a sequential two-step bromination of ethylbenzene. This approach is elegant as it leverages the fundamental principles of aromatic and free-radical chemistry to selectively install bromine atoms at the desired positions.

Conceptual Workflow for Synthesis

Caption: Synthetic pathway from ethylbenzene.

Step 1: Electrophilic Aromatic Bromination

The first transformation involves the bromination of the benzene ring. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the para-substituted product, 1-bromo-4-ethylbenzene, is the major isomer formed.[1]

-

Causality : This reaction is an electrophilic aromatic substitution. A Lewis acid catalyst, such as FeBr₃, is required to polarize the Br-Br bond, generating a strong electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex.[1]

Step 2: Free-Radical Benzylic Bromination

With the aromatic position secured, the second bromination targets the benzylic carbon of the ethyl group. This requires a shift from ionic to radical reaction conditions.

-

Causality : The benzylic C-H bond is significantly weaker than other aliphatic or aromatic C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent benzene ring. This unique stability allows for selective halogenation at this position under free-radical conditions. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light (hν) provides a low concentration of Br₂ and bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[1]

Experimental Protocol: Synthesis of this compound from 1-Bromo-4-ethylbenzene

This protocol outlines the second, critical step of the synthesis.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-ethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction Execution : Heat the mixture to reflux. For enhanced initiation, the flask can be irradiated with a UV lamp.[1] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. The succinimide byproduct is a solid and can be removed by filtration.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product : The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two bromine atoms. The benzylic bromine is highly susceptible to nucleophilic substitution (SN1/SN2 pathways), while the aromatic bromine is relatively inert to these conditions but is an excellent handle for metal-catalyzed cross-coupling reactions.[1]

Caption: Orthogonal reactivity of the two bromine atoms.

This dual functionality enables a synthetic strategy where a nucleophile can be introduced at the benzylic position first, leaving the aromatic bromine untouched for a subsequent cross-coupling reaction. This allows for the efficient and controlled assembly of complex molecules, making it a key intermediate in pharmaceutical and materials science research.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Signal Word : Danger

-

Primary Hazards : It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[2]

-

Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage : Store in a tightly sealed container in an inert atmosphere at the recommended temperature of 2-8°C to prevent degradation.

References

Methodological & Application

Application Note: Strategic Utilization of 1-Bromo-4-(1-bromoethyl)benzene in the Synthesis of Pharmaceutical Intermediates

Abstract

1-Bromo-4-(1-bromoethyl)benzene (CAS: 24308-78-9) is a bifunctional aromatic compound that serves as a highly versatile and strategic building block in modern medicinal chemistry. Its value is derived from the distinct and orthogonal reactivity of its two bromine substituents: a highly reactive benzylic bromine amenable to nucleophilic substitution and a stable aromatic bromine ideal for metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, stepwise functionalization, enabling the efficient construction of complex molecular architectures common in active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its reactivity, supported by detailed, field-proven protocols for key transformations, including nucleophilic substitution for chiral amine synthesis and palladium-catalyzed Suzuki-Miyaura coupling, empowering researchers to leverage this reagent for accelerated drug discovery.

Core Concepts: Physicochemical Properties and Orthogonal Reactivity

The synthetic utility of this compound is rooted in its unique structure. The benzylic C-Br bond is significantly weaker and more polarized than the aromatic C-Br bond due to the ability of the benzene ring to stabilize the resulting carbocation or transition state. This makes the benzylic position the preferred site for nucleophilic attack. Conversely, the aromatic bromine is relatively inert to nucleophiles but is an excellent substrate for oxidative addition to low-valent transition metal catalysts, such as Palladium(0).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24308-78-9 | |

| Molecular Formula | C₈H₈Br₂ | |

| Molecular Weight | 263.96 g/mol | |

| Physical Form | Liquid | |

| Storage | Inert atmosphere, 2-8°C | |

| InChIKey | QQIOJAHQDFJQSJ-UHFFFAOYSA-N |

Diagram 1: Orthogonal Reactive Sites

Caption: Differential reactivity of the two bromine atoms.

Application I: Synthesis of Chiral Amines via Nucleophilic Substitution

Chiral amines are a cornerstone of many pharmaceuticals. The benzylic bromine of this compound provides an excellent electrophilic site for the introduction of nitrogen-containing nucleophiles.

Mechanistic Rationale: Controlling Stereochemistry

The substitution reaction at the benzylic carbon can proceed via two primary mechanisms: SN1 (nucleophilic substitution unimolecular) and SN2 (nucleophilic substitution bimolecular). The choice of pathway, and thus the stereochemical outcome, is critically dependent on the reaction conditions.

-

SN2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds in a single, concerted step with inversion of stereochemistry. This is ideal for synthesizing a single enantiomer from a chiral starting material.

-

SN1 Pathway: This pathway is favored by weak nucleophiles (which often double as the solvent, e.g., water, ethanol) and proceeds through a planar carbocation intermediate. Attack of the nucleophile can occur from either face of the carbocation, typically leading to a racemic or partially racemized mixture of products.

Detailed Protocol: Synthesis of N-(1-(4-bromophenyl)ethyl)aniline (SN2 Example)

This protocol details a representative SN2 reaction. The self-validating design includes checkpoints and expected observations.

Diagram 2: Experimental Workflow for Amine Synthesis

Caption: Step-by-step workflow for SN2 amination.

Materials:

-

This compound (2.64 g, 10.0 mmol, 1.0 equiv)

-

Aniline (1.02 mL, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.46 g, 25.0 mmol, 2.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (50 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate. Flame-dry the flask under vacuum and backfill with nitrogen gas.

-

Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (50 mL). Cool the resulting suspension to 0 °C in an ice bath. Add this compound (10.0 mmol) followed by the dropwise addition of aniline (11.0 mmol).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

-

Causality Check: K₂CO₃ is a mild base used to neutralize the HBr byproduct, driving the reaction to completion. DMF is a polar aprotic solvent that promotes the SN2 mechanism.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate or oil may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | Insufficient reaction time; Inactive base; Low temperature. | Increase reaction time and monitor by TLC. Use freshly dried K₂CO₃. Consider gentle heating (40-50 °C). |

| Elimination Byproduct | Base is too strong or sterically hindered; High temperature. | Use a milder base like K₂CO₃ or Cs₂CO₃. Avoid excessive heating. Aniline is a weak base and less likely to cause elimination. |

| Di-substitution | The product amine acts as a nucleophile. | Use a slight excess of the primary amine nucleophile (1.1-1.2 eq) to favor the desired reaction. |

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for biphenyl and substituted styrene motifs prevalent in pharmaceuticals. This reaction selectively targets the robust aromatic C-Br bond, leaving the labile benzylic C-Br bond untouched under standard conditions.

Mechanistic Rationale: The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aromatic C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron species (e.g., phenylboronic acid) to form a boronate complex. This complex transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 4-(1-Bromoethyl)-1,1'-biphenyl

Materials:

-

This compound (2.64 g, 10.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 equiv)

-

Toluene (40 mL)

-

Ethanol (10 mL)

-

Water (10 mL)

Procedure:

-

Setup: In a 100 mL flask, combine this compound (10.0 mmol), phenylboronic acid (12.0 mmol), and sodium carbonate (20.0 mmol).

-

Catalyst and Solvents: Add Pd(PPh₃)₄ (2 mol%). Evacuate and backfill the flask with nitrogen three times.

-

Expert Insight: While many modern catalysts exist, Pd(PPh₃)₄ is a reliable choice for this transformation. The reaction must be run under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Under nitrogen, add toluene (40 mL), ethanol (10 mL), and water (10 mL) via syringe.

-

Reaction: Attach a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring for 6-12 hours.

-

Monitoring: Follow the disappearance of the starting aryl bromide by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material by flash chromatography (hexanes/ethyl acetate) to afford the biphenyl product, which retains the reactive benzylic bromide for further functionalization.

Advanced Strategy: Sequential Orthogonal Functionalization

The true power of this compound lies in its capacity for sequential, multi-step synthesis. A researcher can first perform a robust C-C bond formation at the aromatic position and then use the preserved, reactive benzylic bromide for a subsequent nucleophilic substitution, all starting from a single, commercially available reagent.

Diagram 4: Sequential Synthesis Logic

Caption: A strategic workflow using sequential reactions.

This approach significantly shortens synthetic routes and increases overall efficiency by building molecular complexity in a controlled and predictable manner. The intermediate from the Suzuki protocol (Section 3.2) is a perfect substrate for the amination protocol (Section 2.2), allowing for the rapid synthesis of novel and complex amine-containing biphenyl structures.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient synthesis of pharmaceutical intermediates. By understanding and exploiting the orthogonal reactivity of its two distinct carbon-bromine bonds, researchers can execute sophisticated, multi-step synthetic sequences with high levels of control and predictability. The protocols and rationales provided herein serve as a robust foundation for scientists in drug development to unlock the full potential of this versatile building block.

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Benzylic Position of 1-Bromo-4-(1-bromoethyl)benzene

Introduction: A Versatile Intermediate for Drug Discovery and Materials Science

1-Bromo-4-(1-bromoethyl)benzene is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two bromine atoms with distinct chemical reactivities. The bromine atom attached directly to the aromatic ring is relatively inert to simple nucleophilic substitution but is amenable to metal-catalyzed cross-coupling reactions. In contrast, the bromine atom at the benzylic position is highly susceptible to nucleophilic substitution, making it a valuable handle for the introduction of a wide array of functional groups.[1] This dual reactivity allows for a stepwise and regioselective modification of the molecule, rendering it a versatile building block in the synthesis of complex molecular architectures.

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions at the benzylic position of this compound. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, provide detailed experimental protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: The SN1/SN2 Dichotomy at the Benzylic Position

The benzylic carbon in this compound is secondary, placing its reactivity at the crossroads of SN1 and SN2 mechanisms. The choice of pathway is critically dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

-

SN1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. The benzylic carbocation formed upon the departure of the bromide leaving group is resonance-stabilized by the adjacent benzene ring, which makes the SN1 pathway highly plausible. This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol), which can stabilize both the departing anion and the carbocation intermediate. A key characteristic of the SN1 reaction is the formation of a racemic mixture of products if the starting material is chiral.

-

SN2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon. This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but leave the anion relatively free to attack. For this compound, steric hindrance from the methyl group and the benzene ring is a factor, but the electronic activation of the benzylic position often allows for efficient SN2 reactions.

Figure 1: Competing SN1 and SN2 pathways at the benzylic position.

Experimental Protocols

Safety Precautions: this compound is an irritant.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Certain nucleophiles, such as sodium cyanide and sodium azide, are highly toxic and require specific handling procedures and emergency preparedness.[3][4][5][6][7]

Protocol 1: Synthesis of 1-(4-Bromophenyl)ethyl Azide (SN2 Reaction)

This protocol describes the reaction with sodium azide, a strong nucleophile, which typically proceeds via an SN2 mechanism.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)ethyl azide.

Protocol 2: Williamson Ether Synthesis with this compound (SN2 Reaction)

This protocol is a general procedure for the synthesis of ethers using an alkoxide nucleophile.[8][9][10]

Materials:

-

This compound

-

An alcohol (e.g., ethanol, methanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.

-

Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired ether.

Protocol 3: Synthesis of 1-(4-Bromophenyl)ethanol (SN1 Reaction)

This protocol describes the hydrolysis of the benzylic bromide, a reaction that favors the SN1 pathway.

Materials:

-

This compound

-

Acetone

-

Water

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).

-

Add sodium bicarbonate (1.5 eq) to neutralize the HBr formed during the reaction.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting alcohol by column chromatography or recrystallization.

Characterization of Starting Material and Products

Accurate characterization of the starting material and products is crucial for confirming the success of the reaction.

This compound:

-

¹H NMR (predicted): The aromatic protons are expected to appear as two doublets in the range of δ 7.2-7.6 ppm. The benzylic proton (CH-Br) will be a quartet around δ 5.2 ppm, and the methyl protons (CH₃) will be a doublet around δ 2.0 ppm.

-

¹³C NMR (predicted): The aromatic carbons will show signals between δ 120-145 ppm. The benzylic carbon will be around δ 50 ppm, and the methyl carbon around δ 25 ppm.[2]

Representative Product - 1-(4-Bromophenyl)ethyl Azide:

-

¹H NMR (predicted): Similar aromatic signals to the starting material. The benzylic proton will shift upfield to approximately δ 4.8 ppm (quartet), and the methyl protons will be a doublet around δ 1.6 ppm.

-

IR Spectroscopy: A strong, characteristic azide (N₃) stretch will be observable around 2100 cm⁻¹.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no conversion | Insufficiently reactive nucleophile or reaction conditions not optimal. | Increase reaction temperature, use a more polar aprotic solvent for SN2 reactions, or a more polar protic solvent for SN1 reactions. Ensure the nucleophile is freshly prepared and of high purity. |

| Formation of elimination product (styrene derivative) | The nucleophile is too basic, or the reaction temperature is too high. | Use a less basic nucleophile. For example, use an alkoxide derived from a primary alcohol rather than a tertiary alcohol in Williamson ether synthesis.[10] Lower the reaction temperature. |

| Reaction with the aromatic bromine | Harsh reaction conditions. | Nucleophilic aromatic substitution is generally not a concern under the mild conditions described. If observed, reduce the temperature and reaction time. |

| Difficulty in product purification | Similar polarity of starting material and product, or presence of side products. | Optimize the column chromatography solvent system. Consider recrystallization if the product is a solid. |

Visualization of a General Experimental Workflow

References

- 1. This compound|CAS 24308-78-9|RUO [benchchem.com]

- 2. This compound | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uthsc.edu [uthsc.edu]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(1-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[1] These reactions offer a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and often under mild conditions.[2] This guide focuses on the synthetic utility of 1-Bromo-4-(1-bromoethyl)benzene , a bifunctional building block possessing two distinct carbon-bromine bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position.

The differential reactivity of these two sites presents a unique opportunity for selective, stepwise functionalization, enabling the synthesis of a diverse array of molecular scaffolds from a single starting material. The general order of reactivity for oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles, is a key factor in achieving this selectivity. This guide will provide detailed protocols and the underlying scientific rationale for performing selective Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on the C(sp²)-Br bond of this compound, while leaving the benzylic bromide intact for subsequent transformations.

Chemoselectivity: The Art of Discriminating Between Two Reactive Centers

The central challenge and opportunity when working with this compound lies in achieving chemoselective activation of the aryl C-Br bond over the benzylic C-Br bond. The success of this endeavor hinges on a deep understanding of the reaction mechanisms and the judicious choice of catalytic systems.

The oxidative addition of the C(sp²)-Br bond to a Pd(0) center is generally favored over the C(sp³)-Br bond under many cross-coupling conditions. This preference can be further enhanced by the selection of appropriate ligands. For instance, bulky electron-rich phosphine ligands can promote the selective activation of the aryl bromide.[3] Theoretical and experimental studies have shown that the nature of the phosphine ligand plays a crucial role in determining which C-Br bond is activated. Less hindered phosphines may favor activation of the C(sp³)-Br bond, while more sterically demanding ligands can reverse this selectivity, favoring the C(sp²)-Br bond.[4][5]

This guide will leverage these principles to provide protocols designed for the selective functionalization of the aromatic core of this compound.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron reagent.[6] For this compound, a selective Suzuki-Miyaura coupling at the C(sp²)-Br bond can be achieved with high efficiency.

Causality Behind Experimental Choices:

The choice of a palladium acetate (Pd(OAc)₂) precursor in combination with a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) is critical for achieving high selectivity for the aryl bromide.[3] The steric bulk of the ligand is thought to favor the formation of a monoligated palladium species that preferentially undergoes oxidative addition at the less hindered C(sp²)-Br bond. The use of a base, such as cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] A mixed solvent system of toluene and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from the successful selective coupling of the analogous 1-bromo-4-(chloromethyl)benzene.[3]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1-bromoethyl)-1,1'-biphenyl derivative.

| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 263.92 | 1.0 | 264 mg | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 |

| PCy₃·HBF₄ | 368.26 | 0.04 | 14.7 mg | 0.04 |

| Cs₂CO₃ | 325.82 | 2.0 | 652 mg | 2.0 |

| Toluene | - | - | 5 mL | - |

| Water | - | - | 0.5 mL | - |

II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, typically in the presence of palladium and copper co-catalysts.[7][8] Selective coupling at the C(sp²)-Br bond of this compound is highly feasible.

Causality Behind Experimental Choices:

The standard Sonogashira catalytic system, often comprising a palladium(0) source like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst such as copper(I) iodide (CuI), is effective for the activation of aryl bromides.[8] The amine base, typically triethylamine (Et₃N) or diisopropylamine, serves a dual role: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and can also serve as a solvent.[8] The reaction is generally performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Selective Sonogashira Coupling

This protocol is based on established methodologies for the Sonogashira coupling of aryl bromides.[7][8]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous, degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirring reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-60 °C for 6-12 hours, monitoring by TLC or GC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove the ammonium salts and catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired 1-(1-bromoethyl)-4-(alkynyl)benzene product.

| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 263.92 | 1.0 | 264 mg | 1.0 |

| Phenylacetylene | 102.14 | 1.2 | 123 mg (0.13 mL) | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg | 0.03 |

| CuI | 190.45 | 0.05 | 9.5 mg | 0.05 |

| Triethylamine | 101.19 | 3.0 | 304 mg (0.42 mL) | 3.0 |

| THF | - | - | 10 mL | - |

III. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction is a palladium-catalyzed method for the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] Electron-deficient aryl bromides are particularly reactive in the Heck reaction, and the C(sp²)-Br bond of this compound is expected to undergo selective coupling.

Causality Behind Experimental Choices:

The classic Heck conditions often involve a palladium(II) acetate catalyst, a phosphine ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, and a base like potassium carbonate or triethylamine.[9] The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly used. The reaction temperature is typically elevated to facilitate the reaction.

Experimental Protocol: Selective Heck Reaction

This protocol is based on established methods for the Heck reaction of electron-deficient aryl bromides.[9]

Materials:

-

This compound

-

Alkene (e.g., styrene or n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv.) via syringe.

-